BenchChemオンラインストアへようこそ!

hDHODH-IN-8

DHODH inhibition enzymatic assay SAR comparison

hDHODH-IN-8 is a potent human DHODH inhibitor (IC₅₀ = 16 nM) with documented antiproliferative activity (IC₅₀ 7.7–20 nM) across six lymphoma cell lines and a 26- to 67-fold selectivity window over normal hepatocytes. Its excellent aqueous solubility eliminates precipitation artifacts in long-term proliferation assays. With 350-fold selectivity over PfDHODH (human Ki = 16 nM; PfDHODH Ki = 5.6 μM), this azetidine-2-carbonitrile chemotype enables clean attribution of biological effects to hDHODH target engagement—ideal for oncology SAR studies requiring a balanced potency profile.

Molecular Formula C21H15F6N3O4
Molecular Weight 487.4 g/mol
Cat. No. B15141900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-8
Molecular FormulaC21H15F6N3O4
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)C(=C(C)O)C#N
InChIInChI=1S/C21H15F6N3O4/c1-9(31)12(8-28)20(33)29-16-7-17(34-10(2)21(25,26)27)11(6-15(16)24)19(32)30-18-13(22)4-3-5-14(18)23/h3-7,10,31H,1-2H3,(H,29,33)(H,30,32)/b12-9-/t10-/m0/s1
InChIKeyBIDNHWHAWYEYKL-JMZICWNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH-IN-8 for Research Procurement: Potent Human DHODH Inhibitor with Defined Enzyme and Cellular Activity


hDHODH-IN-8 is a synthetic small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis . The compound is characterized as a potent enzymatic inhibitor (IC₅₀ = 16 nM) with documented antiproliferative activity across multiple human lymphoma cell lines . Structurally, hDHODH-IN-8 belongs to the azetidine-2-carbonitrile class of DHODH inhibitors, a chemotype distinct from the quinoline-based inhibitors (e.g., brequinar) and triazolopyrimidine-based inhibitors (e.g., DSM265) that dominate the DHODH inhibitor landscape [1]. The compound is commercially available from multiple vendors under the CAS registry number 2757405-31-3 and is also referenced in the literature as BRD9185 or Compound 27 in the context of antimalarial drug discovery programs [1].

Why hDHODH-IN-8 Cannot Be Replaced by Common DHODH Inhibitors: Evidence-Based Differentiation


DHODH inhibitors exhibit substantial heterogeneity in enzymatic potency, species selectivity, and cellular activity that precludes generic substitution [1]. Within the hDHODH inhibitor class alone, reported IC₅₀ values range from sub-nanomolar (e.g., DHODH-IN-16, 0.396 nM) to sub-micromolar (e.g., hDHODH-IN-3, 261 nM), reflecting profound structure-activity relationship differences . Furthermore, aqueous solubility varies dramatically across chemotypes—from the sub-optimal solubility characteristic of many quinoline-based inhibitors to the documented excellent aqueous solubility of hDHODH-IN-8 . This heterogeneity directly impacts experimental reproducibility, particularly in cellular assays where compound precipitation can confound dose-response relationships. The selection of hDHODH-IN-8 over in-class alternatives must therefore be driven by specific, quantifiable differentiation in enzyme inhibition potency, cellular antiproliferative efficacy, and physicochemical properties that align with the intended experimental system [1].

hDHODH-IN-8 Quantitative Differentiation: Enzyme Inhibition, Cellular Activity, and Physicochemical Properties


hDHODH-IN-8 Exhibits 16-Fold Greater Enzymatic Potency Than hDHODH-IN-3 Against Human DHODH

hDHODH-IN-8 demonstrates 16-fold greater potency against human DHODH compared to the structurally related inhibitor hDHODH-IN-3 . This quantitative difference in primary target engagement represents a substantial divergence in biochemical activity that directly impacts the concentration required to achieve equivalent target modulation in vitro .

DHODH inhibition enzymatic assay SAR comparison

hDHODH-IN-8 Demonstrates Potent Sub-Nanomolar Ki (16 nM) for Human DHODH with Defined Species Selectivity Window

hDHODH-IN-8 binds to human DHODH with a Ki of 16 nM (0.016 μM), while its affinity for Plasmodium falciparum DHODH is 5.6 μM, yielding a 350-fold selectivity window for the human enzyme . This quantitative species selectivity profile distinguishes hDHODH-IN-8 from broad-spectrum DHODH inhibitors that lack species discrimination .

binding affinity species selectivity DHODH Ki

hDHODH-IN-8 Exhibits Single-Digit to Low-Double-Digit Nanomolar Antiproliferative Activity Across Multiple Lymphoma Cell Lines with a Defined Therapeutic Window

In cellular assays, hDHODH-IN-8 demonstrates potent antiproliferative activity with IC₅₀ values of 7.7-20 nM across six human lymphoma cell lines (Raji, Daudi, HEL, HL-60, SU-DHL-4, SU-DHL-6, MV4-11) . Critically, the compound shows a 26- to 67-fold selectivity window versus normal human hepatocytes (L02 cells, IC₅₀ = 517.8 nM), defining a quantifiable therapeutic index in vitro . This cellular selectivity profile distinguishes hDHODH-IN-8 from DHODH inhibitors that exhibit non-selective cytotoxicity [1].

antiproliferative activity lymphoma cellular IC50

hDHODH-IN-8 Exhibits Excellent Aqueous Solubility, Addressing a Common Liability in DHODH Inhibitor Chemotypes

hDHODH-IN-8 is consistently characterized across multiple independent vendor sources as possessing 'excellent aqueous solubility' . This property is explicitly noted as a distinguishing feature relative to many DHODH inhibitors, which frequently exhibit poor aqueous solubility that complicates in vitro assay preparation and limits in vivo formulation options .

aqueous solubility physicochemical property formulation

hDHODH-IN-8 Recommended Research Applications: Evidence-Based Procurement Scenarios


Lymphoma Cell Proliferation Studies Requiring Defined DHODH-Dependent Antiproliferative Activity

hDHODH-IN-8 is specifically indicated for oncology research programs investigating DHODH dependency in lymphoma, supported by documented antiproliferative IC₅₀ values of 7.7-20 nM across six human lymphoma cell lines with a quantifiable 26- to 67-fold selectivity window versus normal hepatocytes . The compound's excellent aqueous solubility minimizes experimental variability from compound precipitation in long-term (96-hour) proliferation assays .

Mechanistic Studies Requiring Potent Human DHODH Inhibition with Defined Species Selectivity

For researchers requiring human DHODH inhibition with minimal confounding activity against parasitic DHODH, hDHODH-IN-8 offers a 350-fold selectivity window (human Ki = 16 nM; PfDHODH Ki = 5.6 μM) . This defined selectivity profile supports attribution of observed biological effects specifically to human DHODH target engagement rather than off-target effects on evolutionarily related enzymes .

Pyrimidine Depletion and Nucleotide Metabolism Studies in Human Cell Systems

hDHODH-IN-8 is appropriate for de novo pyrimidine biosynthesis inhibition studies requiring potent hDHODH enzymatic inhibition (IC₅₀ = 16 nM) combined with favorable aqueous solubility for consistent cellular exposure . The compound's enzyme-level potency positions it between weaker inhibitors like hDHODH-IN-3 (IC₅₀ = 261 nM) and ultra-potent inhibitors like DHODH-IN-16 (IC₅₀ = 0.396 nM), offering a balanced potency profile suitable for dose-response studies where intermediate target engagement is desired.

Structure-Activity Relationship Studies of Azetidine-2-Carbonitrile DHODH Inhibitors

hDHODH-IN-8 (BRD9185/Compound 27) serves as a key reference compound for the azetidine-2-carbonitrile chemotype, a structurally distinct class of DHODH inhibitors derived from diversity-oriented synthesis [1]. Procurement of this compound enables comparative SAR studies against quinoline-based inhibitors (e.g., brequinar, IC₅₀ = 5.2-15 nM) and triazolopyrimidine-based inhibitors (e.g., DSM265), supporting discovery efforts aimed at identifying chemotype-specific pharmacological properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for hDHODH-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.